Mephenoxalone
Overview
Description
Mephenoxalone is a muscle relaxant and mild anxiolytic. It is primarily used to treat painful muscle spasms and cramps. The compound works by inhibiting neuron transmission, which relaxes skeletal muscles by inhibiting the reflex arc . It also has applications in treating nervousness and anxiety due to its muscle relaxation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mephenoxalone is synthesized through a series of chemical reactions involving the formation of an oxazolidinone ring. The key steps include:
Formation of the oxazolidinone ring: This involves the reaction of an amino alcohol with a carbonyl compound.
Etherification: The oxazolidinone intermediate is then etherified with a methoxyphenol derivative to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of amino alcohol and carbonyl compounds are reacted to form the oxazolidinone intermediate.
Purification and isolation: The intermediate is purified and isolated before undergoing etherification.
Final product formation: The purified intermediate is etherified with methoxyphenol to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Mephenoxalone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
Oxidation products: Various oxidized derivatives of this compound.
Reduced forms: Reduced derivatives of the compound.
Substituted products: Derivatives with substituted groups on the methoxyphenol moiety.
Scientific Research Applications
Mephenoxalone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying muscle relaxants and their chemical properties.
Biology: Investigated for its effects on neuron transmission and muscle relaxation.
Medicine: Used in clinical studies to evaluate its efficacy in treating muscle spasms, cramps, nervousness, and anxiety.
Industry: Employed in the development of new muscle relaxant drugs and formulations
Mechanism of Action
Mephenoxalone exerts its effects by inhibiting neuron transmission, which relaxes skeletal muscles by inhibiting the reflex arc. The compound targets specific receptors in the central nervous system, leading to muscle relaxation and anxiolytic effects .
Comparison with Similar Compounds
Mephenoxalone is unique compared to other muscle relaxants due to its dual action as a muscle relaxant and mild anxiolytic. Similar compounds include:
Chlorphenesin: Another muscle relaxant with similar properties.
Guaifenesin: Primarily used as an expectorant but also has muscle relaxant properties.
Mephenesin: A muscle relaxant with a similar mechanism of action.
Metaxalone: A muscle relaxant with a different chemical structure but similar therapeutic effects.
Methocarbamol: Another muscle relaxant with similar applications
This compound stands out due to its combined muscle relaxant and anxiolytic effects, making it a versatile compound in both medical and research applications.
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-5,8H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNSRFNUONFLSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023255 | |
Record name | Mephenoxalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70-07-5 | |
Record name | Mephenoxalone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mephenoxalone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mephenoxalone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mephenoxalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mephenoxalone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPHENOXALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ87T54W8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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